Metolazone
Description
Metolazone (C₁₆H₁₆ClN₃O₃S) is a quinazoline sulfonamide diuretic that inhibits sodium-chloride symporters (NCC) in the distal convoluted tubule, reducing sodium reabsorption and promoting diuresis . It is structurally distinct from thiazide diuretics (benzothiadiazines) but shares similar pharmacological effects, including antihypertensive and saluretic properties . This compound is rapidly absorbed after oral administration, with a time to peak concentration (tₘₐₓ) of ~2 hours and an elimination half-life of ~7.5 hours in healthy individuals. Unlike thiazides, this compound retains efficacy in patients with impaired renal function due to its dual action on the proximal tubule and cortical diluting segment .
Properties
IUPAC Name |
7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHWTWZEMGIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045167 | |
| Record name | Metolazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metolazone | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
INSOL IN WATER & ALCOHOL, 4.07e-02 g/L | |
| Record name | Metolazone | |
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| Record name | Metolazone | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
CRYSTALS FROM ETHANOL | |
CAS No. |
17560-51-9, 56436-31-8, 56436-32-9 | |
| Record name | Metolazone | |
| Source | CAS Common Chemistry | |
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| Record name | Metolazone [USAN:USP:INN:BAN:JAN] | |
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| Record name | METOLAZONE, (+)- | |
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| Record name | METOLAZONE | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253-259 °C, 256 °C | |
| Record name | Metolazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00524 | |
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| Record name | METOLAZONE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metolazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Classical Synthesis from 5-Chloro-2-Methylaniline
This method, described in ChemicalBook, begins with 5-chloro-2-methylaniline (I) as the starting material:
-
Acetylation : Reacting (I) with acetic anhydride yields N-acetyl-5-chloro-2-methylaniline (II).
-
Sulfonation : Treating (II) with chlorosulfonic acid introduces a sulfonyl chloride group at the para position, forming N-acetyl-5-chloro-2-methyl-4-sulfonyl chloride aniline (III).
-
Amination : Ammonolysis of (III) replaces the sulfonyl chloride with an amine group, producing N-acetyl-5-chloro-2-methyl-4-sulfonamide aniline (IV).
-
Cyclization : Heating (IV) with formamide generates the quinazoline ring, resulting in this compound.
Key Reaction :
Optimized Intermediate Synthesis Using Thionyl Chloride
A patent (CN102557995A) improves the sulfonation step by employing thionyl chloride (SOCl₂) as a solvent:
-
Sulfonation : N-Ethoxalyl-5-chloro-2-methylaniline reacts with chlorosulfonic acid in SOCl₂ at 40–50°C for 10–14 hours.
-
Ammoniation : The sulfonyl chloride intermediate is treated with ammonia to yield N-ethoxalyl-5-chloro-2-methyl-4-sulfonamide aniline (II), a this compound precursor.
Advantages :
Compounding and Formulation Techniques
This compound is often compounded into oral suspensions for pediatric or dysphagic patients. Institutional protocols from SickKids and Nationwide Children’s Hospital outline the process:
Oral Suspension Preparation
| Component | Quantity | Vehicle | Equipment |
|---|---|---|---|
| This compound 2.5 mg tablets | 40 tablets | ORA-Blend (Perrigo) | Mortar and pestle |
| Vehicle | q.s. 100 mL | OraPlus:OraSweet (1:1) | Graduated cylinder |
Procedure :
-
Tablet Disintegration : Soak tablets in a minimal vehicle volume for 15 minutes.
-
Levigate : Triturate into a smooth paste, gradually adding vehicle.
-
Dilution : Transfer to a graduate, rinse mortar, and q.s. to 100 mL.
-
Quality Control : Verify pink suspension homogeneity; assign a 60-day BUD at room temperature.
Stability Data :
Quality Control and Analytical Methods
The USP-NF monograph specifies rigorous tests for this compound tablets:
Dissolution Testing
| Parameter | Test 1 | Test 2 |
|---|---|---|
| Medium | 2% SLS in phosphate buffer | 0.05 M dibasic phosphate |
| pH | 7.5 | 7.5 |
| Apparatus | USP Apparatus 2 (75 rpm) | USP Apparatus 2 (75 rpm) |
| Duration | 120 minutes | 120 minutes |
| Acceptance Criteria | ≥75% dissolved | ≥75% dissolved |
HPLC Conditions :
Chemical Reactions Analysis
Synthetic Pathway of Metolazone
The synthesis of this compound involves sequential acylation, sulfonation, cyclization, and reduction reactions. The process is outlined below with critical intermediates and conditions:
Step 1: Acylation of 5-Chloro-2-methylaniline
Reaction :
5-Chloro-2-methylaniline reacts with ethyl chloroformate to form N-ethoxycarbonyl-5-chloro-2-methylaniline (Intermediate I).
Conditions :
Step 2: Sulfonation
Reaction :
Intermediate I undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in the presence of thionyl chloride (SOCl₂) as a solvent to form N-ethoxycarbonyl-5-chloro-2-methyl-4-sulfamoylaniline (Intermediate II).
Conditions :
-
Temperature: 45–55°C.
-
Time: 20–28 hours.
Key Observation : -
Thionyl chloride reduces chlorosulfonic acid consumption by 10–20% and minimizes side reactions .
Yield : 62–91% (HPLC purity: 84–84.5%) .
Step 3: Oxidation and Cyclization
Reaction :
Intermediate II is oxidized with potassium permanganate (KMnO₄) to form 5-sulfonamido-4-chloro-N-ethoxycarbonyl anthranilic acid , which is cyclized using thionyl chloride to yield isatoic anhydride .
Conditions :
Step 4: Condensation with o-Toluidine
Reaction :
The anhydride reacts with o-toluidine to form 2-amino-5-aminosulfonyl-4-chloro-o-toluolbenzamide (Intermediate III) .
Step 5: Final Reduction
Reaction :
Intermediate III is reduced with sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) to yield this compound .
Conditions :
-
Selective reduction of the double bond.
Key Reaction Parameters
Degradation and Stability
-
Hydrolysis : Susceptible to acidic or alkaline hydrolysis due to the sulfonamide and quinazoline moieties.
-
Oxidation : The methyl and chloro groups may undergo oxidative degradation under strong oxidizing conditions.
Metabolic Inertness
Unlike thiazides, this compound is not substantially metabolized in humans.
-
Excretion : 70–95% is excreted unchanged in urine via glomerular filtration and active tubular secretion .
-
Enterohepatic Recycling : A minor fraction undergoes enterohepatic recycling without chemical modification .
Stereochemical Considerations
This compound contains one undefined stereocenter (as per IUPAC data) , but synthetic routes typically produce a racemic mixture. No enantioselective synthesis has been reported in the literature.
Reaction By-products
Analytical Characterization
Scientific Research Applications
Metolazone is a potent diuretic with multiple critical medical applications, primarily focused on managing fluid retention and cardiovascular conditions. This comprehensive review explores its key therapeutic uses and clinical significance.
Cardiovascular and Fluid Management
This compound demonstrates exceptional utility in several critical medical scenarios:
- Congestive Heart Failure (CHF) Treatment
- Used as an adjuvant therapy with loop diuretics
- Specifically beneficial for patients with diuretic resistance
- Helps overcome sodium and water retention in advanced heart failure
- Edema Management
- Treats edema associated with:
- Congestive heart failure
- Chronic kidney disease
- Nephrotic syndrome
- Can be used alone or in combination with other medications like spironolactone
Hypertension Management
This compound is indicated for hypertension treatment:
- Used independently
- Effective when combined with other antihypertensive drugs
- Helps reduce peripheral vascular resistance and normalize cardiac output
Dosage and Administration
| Condition | Typical Dosage | Notes |
|---|---|---|
| Heart Failure | 2.5-20 mg | Intermittent administration |
| Hypertension | 2.5-5 mg daily | Individualized based on patient response |
| Edema | 2.5-10 mg | Adjusted for specific clinical scenario |
Unique Pharmacological Characteristics
- Does not significantly decrease glomerular filtration rate (GFR)
- Minimal effect on renin secretion
- Effective in patients with reduced kidney function
Research Insights
A multicenter Italian study (2018-2020) demonstrated significant clinical benefits:
- Improved diuretic response
- Resolution of congestion signs
- Potential weight loss in heart failure patients
Safety and Monitoring
Key Considerations
- Most side effects occur in elderly patients
- Requires careful electrolyte monitoring
- Potential for interactions with other cardiovascular medications
Mechanism of Action
Metolazone exerts its effects by interfering with the renal tubular mechanism of electrolyte reabsorption. It primarily inhibits sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This leads to increased excretion of sodium and chloride ions, which in turn increases the excretion of water, reducing fluid retention and lowering blood pressure .
Comparison with Similar Compounds
Pharmacokinetic Properties
Key Findings :
- This compound’s longer half-life allows once-daily dosing, whereas chlorothiazide and HCTZ require multiple doses .
Mechanism of Action and Receptor Binding
- This compound : Inhibits NCC and proximal tubule sodium-phosphate cotransport, with IC₅₀ = 1 µM for peripheral benzodiazepine receptor (PBR) binding . Competes with both Na⁺ and Cl⁻ ions at the NCC site .
- Thiazides (HCTZ, Chlorothiazide) : Primarily inhibit NCC with lower PBR affinity (IC₅₀ = 117 µM for HCTZ; 175 µM for trichlormethiazide) . Bind competitively with Cl⁻ ions .
- Indapamide : Thiazide-like diuretic with vasodilatory effects; lacks direct proximal tubule action .
Clinical Implications :
- This compound’s broader site of action enhances efficacy in diuretic-resistant patients .
- Structural differences (quinazoline vs. benzothiadiazine) contribute to unique receptor interactions and metabolic pathways .
Clinical Efficacy in Diuresis and Hypertension
Key Findings :
- This compound achieves comparable diuresis to chlorothiazide but at lower doses (5.8 mg vs. 491 mg) .
- In hypertension, 0.5 mg this compound reduces systolic/diastolic BP by 10–15 mmHg with minimal hypokalemia .
Key Findings :
- This compound causes less severe hypokalemia than HCTZ or chlorothiazide .
- Electrolyte abnormalities are dose-dependent; lower doses (0.5–2 mg) minimize risks .
Structural and Cost Considerations
Biological Activity
Metolazone is a thiazide-like diuretic that has gained attention for its unique biological activities, particularly its effects on drug metabolism and cardiovascular health. This article explores the compound's mechanisms of action, clinical efficacy, and potential implications for drug interactions.
This compound primarily functions as an inhibitor of sodium reabsorption in the renal tubules. It acts mainly at the cortical diluting site and to a lesser extent in the proximal convoluted tubule, leading to increased excretion of sodium and chloride ions. This mechanism results in enhanced diuresis, making it effective for treating conditions like heart failure and hypertension .
Key Mechanisms:
- Inhibition of Sodium Reabsorption : this compound blocks sodium reabsorption, leading to increased sodium and chloride excretion.
- Potassium Excretion : Increased sodium delivery to distal tubular sites results in heightened potassium excretion, which can lead to electrolyte imbalances .
- Activation of PXR : this compound activates the human pregnane X receptor (hPXR), which regulates the expression of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1). This activation can influence drug metabolism and clearance, potentially leading to drug-drug interactions .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly in patients with refractory heart failure and hypertension. Its effectiveness has been demonstrated in several studies.
Case Studies and Clinical Trials:
-
Heart Failure Treatment :
- A study involving 17 patients with NYHA class IV congestive heart failure showed that this compound improved symptoms significantly, with 12 patients able to be discharged after treatment. The average weight loss was 8.3 kg among responders .
- In a randomized trial comparing this compound with dapagliflozin in patients with acute decompensated heart failure (ADHF), this compound resulted in a significant reduction in weight over three days compared to dapagliflozin (3.6 kg vs. 3.0 kg) despite a lower cumulative dose of loop diuretics used .
- Hypertension Management :
Biological Activity Summary Table
Adverse Effects and Considerations
While this compound is effective, it is important to monitor for potential side effects such as hypokalemia and hyponatremia due to its diuretic action. In clinical studies, mild transient hypokalaemia occurred in several patients, necessitating careful management of electrolyte levels during treatment . Additionally, due to its activation of hPXR, caution is advised when prescribing this compound alongside other medications that may be metabolized by CYP3A4 .
Q & A
Q. How can researchers mitigate bias in this compound efficacy trials?
Q. What protocols ensure ethical compliance in this compound preclinical studies?
- Methodological Answer : Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines. Monitor adverse events (e.g., hypokalemia in neonates) and disclose conflicts of interest. Reference established safety data (e.g., MedChemExpress guidelines) for handling and disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
